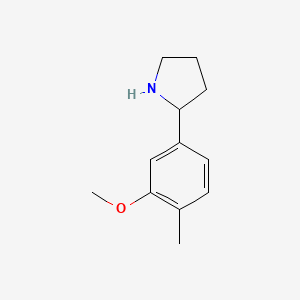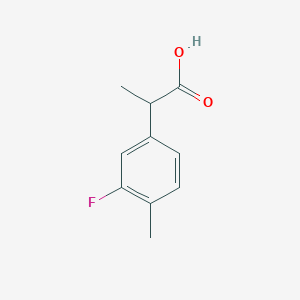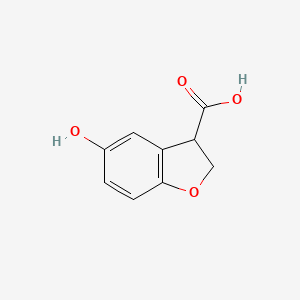![molecular formula C18H13ClN6OS B13338989 (R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)
(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the pyrimidine ring.
- Coupling with the thiazole moiety.
- Final functionalization to introduce the but-3-yn-2-ol group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process engineering techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the pyrimidine or thiazole rings.
Substitution: Various substitution reactions might be possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) or electrophilic aromatic substitution conditions.
Major Products
The major products would depend on the specific reactions but might include oxidized or reduced forms of the compound, or derivatives with different substituents on the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Compounds with such structures might be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Possible applications as agrochemicals.
Chemical Industry: Use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol: might be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of ®-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would lie in its specific combination of functional groups and heterocyclic rings, which might confer unique biological activities or chemical reactivity.
特性
分子式 |
C18H13ClN6OS |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
(2R)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H13ClN6OS/c1-18(26,16-21-6-7-27-16)5-4-11-2-3-14-22-9-13(25(14)10-11)15-12(19)8-23-17(20)24-15/h2-3,6-10,26H,1H3,(H2,20,23,24)/t18-/m1/s1 |
InChIキー |
JWTLNYGTANMSGG-GOSISDBHSA-N |
異性体SMILES |
C[C@@](C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
正規SMILES |
CC(C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


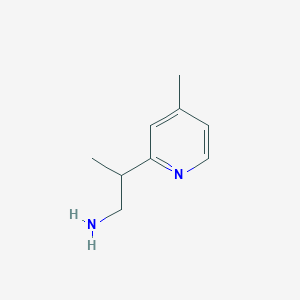
![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)
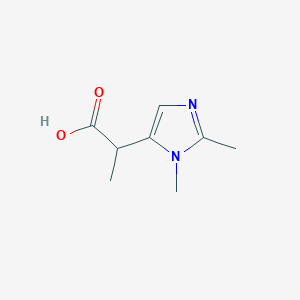
![Diethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13338920.png)
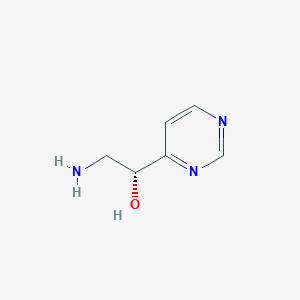
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)

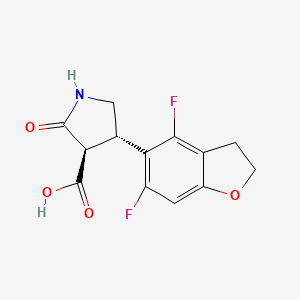
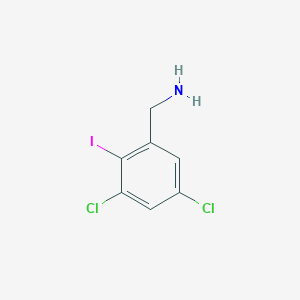
![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)
